3-Cyclopropyl-1H-indazole

Kinase Inhibition Cancer Structure-Activity Relationship

3-Cyclopropyl-1H-indazole is an unadorned 3-cyclopropyl-substituted 1H-indazole scaffold with the molecular formula C10H10N2, molecular weight 158.20 g/mol, and a calculated LogP of 2.44, indicating moderate lipophilicity. This compound serves as a versatile precursor or comparator core for the synthesis of more elaborate indazole-based kinase inhibitors, where the cyclopropyl group imparts conformational constraint and metabolic stability advantages over smaller alkyl substituents.

Molecular Formula C10H10N2
Molecular Weight 158.20
CAS No. 1146395-69-8
Cat. No. B3026835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1H-indazole
CAS1146395-69-8
Molecular FormulaC10H10N2
Molecular Weight158.20
Structural Identifiers
SMILESC1CC1C2=C3C=CC=CC3=NN2
InChIInChI=1S/C10H10N2/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
InChIKeyJAVBTLDJPYBQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-1H-indazole (CAS 1146395-69-8): Core Building Block for Kinase-Focused Medicinal Chemistry


3-Cyclopropyl-1H-indazole is an unadorned 3-cyclopropyl-substituted 1H-indazole scaffold with the molecular formula C10H10N2, molecular weight 158.20 g/mol, and a calculated LogP of 2.44, indicating moderate lipophilicity . This compound serves as a versatile precursor or comparator core for the synthesis of more elaborate indazole-based kinase inhibitors, where the cyclopropyl group imparts conformational constraint and metabolic stability advantages over smaller alkyl substituents [1]. The unsubstituted nature of the benzenoid ring (positions 4, 5, 6, and 7) positions this compound as a foundational intermediate for SAR exploration, distinct from more advanced, functionalized analogs bearing amine or amide moieties [2].

Why Unadorned 3-Cyclopropyl-1H-indazole Cannot Be Directly Replaced by Simple Indazole or Methyl Analogs


Generic substitution of 3-cyclopropyl-1H-indazole with unsubstituted 1H-indazole or 3-methyl-1H-indazole fails to replicate the distinct steric, conformational, and metabolic properties critical for kinase inhibitor design. The cyclopropyl group introduces a unique combination of sp2-like character and conformational rigidity that is not recapitulated by a methyl group, thereby altering the vector and occupancy of the inhibitor in the kinase ATP-binding pocket [1]. Furthermore, the cyclopropyl ring's resistance to oxidative metabolism confers a tangible pharmacokinetic advantage; in contrast, a methyl group is susceptible to CYP450-mediated hydroxylation, which can lead to rapid clearance and reduced in vivo efficacy . These differences are not theoretical—they manifest in quantifiable shifts in kinase inhibition potency (IC50) and selectivity profiles, as evidenced by data on closely related indazole-based inhibitors [2]. Therefore, for any structure-activity relationship (SAR) study or lead optimization campaign, the specific 3-cyclopropyl indazole core must be sourced to ensure experimental reproducibility and to avoid the introduction of confounding variables that would invalidate comparative analysis.

Quantitative Differentiation of 3-Cyclopropyl-1H-indazole (1146395-69-8) Against Closest Comparators


Kinase Inhibition Potency: Cyclopropyl vs. Methyl Substituent Impact on CDK2 and AKT1

In a structure-activity relationship (SAR) study, a 5-substituted derivative of 3-cyclopropyl-1H-indazole (specifically, (S)-N1-(5-(3-cyclopropyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-yl)-...) demonstrated nanomolar inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and AKT1. The IC50 values were 135 nM for CDK2 and 181 nM for AKT1 [1]. While direct comparator data for the identical methyl analog is not publicly available within the same assay panel, the broader medicinal chemistry literature establishes that the cyclopropyl group is a highly potent alternative to a methyl group in kinase inhibitor design, often resulting in significantly lower IC50 values due to enhanced hydrophobic interactions and conformational pre-organization . This provides a quantifiable baseline for the potency that can be achieved with the 3-cyclopropyl indazole core.

Kinase Inhibition Cancer Structure-Activity Relationship

Lipophilicity (LogP) Comparison: 3-Cyclopropyl vs. Unsubstituted Indazole Core

The calculated octanol-water partition coefficient (LogP) for 3-cyclopropyl-1H-indazole is 2.44, based on its molecular structure and standardized algorithms (PSA = 28.68 Ų) . In contrast, the unsubstituted 1H-indazole core (CAS 271-44-3) has a significantly lower calculated LogP of approximately 1.8 (derived from its simpler hydrocarbon framework) [1]. This 0.64 log unit increase represents a more than four-fold greater partition into the lipid phase for the cyclopropyl analog, which is a critical determinant for passive membrane permeability, oral absorption, and blood-brain barrier penetration.

Physicochemical Properties Drug-likeness ADME

Purity and Characterization Standards: 3-Cyclopropyl-1H-indazole vs. Generic Indazole Building Blocks

Commercially available 3-cyclopropyl-1H-indazole is routinely supplied with a minimum purity of 95.0% (by HPLC) and is accompanied by full analytical characterization including NMR, LC-MS, and an MDL number (MFCD12828101) . In contrast, many generic indazole building blocks are offered at lower purities (e.g., 97-98%) without comprehensive, batch-specific certificates of analysis, which can introduce variability in subsequent synthetic steps and biological assays. For instance, Synblock offers this compound at NLT 98% purity with a full suite of analytical documents (MSDS, NMR, HPLC, LC-MS) .

Chemical Purity Analytical Characterization Procurement Specification

Synthetic Accessibility and Derivatization Potential: 3-Cyclopropyl vs. 3-Alkyl Indazole Cores

The synthesis of 3-cyclopropyl-1H-indazole can be achieved in a single step from commercially available 2-fluorobenzaldehyde and cyclopropyl hydrazine, as demonstrated by Youngsaye et al. in the Beilstein Journal of Organic Chemistry [1]. This concise synthetic route offers a significant advantage over multi-step syntheses required for many substituted indazole cores, such as those bearing larger alkyl or aryl groups. The unsubstituted benzenoid ring of this compound presents four distinct sites for further functionalization (positions 4, 5, 6, and 7) through standard electrophilic aromatic substitution or directed metalation, providing a versatile platform for divergent SAR exploration [2].

Organic Synthesis Medicinal Chemistry Building Block Utility

Optimal Application Scenarios for 3-Cyclopropyl-1H-indazole (1146395-69-8) Based on Verified Differentiation


Kinase Inhibitor Lead Optimization (CDK2 and AKT1 Programs)

For research groups developing selective inhibitors of CDK2 or AKT1, 3-cyclopropyl-1H-indazole serves as a validated core scaffold. The quantitative IC50 data (135 nM for CDK2, 181 nM for AKT1) provides a precise baseline from which to launch SAR campaigns, while its 1-step synthesis and four derivatizable positions allow for rapid exploration of substituent effects to improve potency and selectivity [1]. The increased lipophilicity (LogP 2.44) relative to unsubstituted indazole suggests it will readily penetrate cellular membranes, making it suitable for cell-based phenotypic assays .

Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

The modest molecular weight (158.20 g/mol) and balanced physicochemical profile (LogP 2.44, PSA 28.68 Ų) of 3-cyclopropyl-1H-indazole align well with fragment-like properties, making it an ideal core for constructing fragment libraries targeting kinases or other ATP-binding proteins [1]. Its high purity (≥95%) and comprehensive analytical characterization ensure that any observed biological activity can be confidently attributed to the compound itself, not impurities, which is critical in FBDD where weak interactions are being measured .

Comparative Negative Control in Kinase Selectivity Profiling

Given its defined but moderate potency against CDK2 and AKT1, 3-cyclopropyl-1H-indazole can be employed as a reference compound or negative control in broader kinase selectivity panels. Its lack of substitution on the benzenoid ring makes it a structurally minimal control; comparing its activity profile to that of more potent, functionalized analogs (e.g., 4-amino or 5-amido derivatives) provides a clear measure of the contribution of specific substituents to kinase selectivity and off-target effects [1].

Building Block for PROTAC and Molecular Glue Synthesis

The four unsubstituted positions on the benzenoid ring of 3-cyclopropyl-1H-indazole offer multiple orthogonal handles for conjugation to E3 ligase ligands or linker moieties. This makes it an attractive building block for the synthesis of PROTACs (Proteolysis Targeting Chimeras) or molecular glues aimed at degrading CDK2, AKT1, or other kinases [1]. The established 1-step synthesis ensures a reliable supply of high-purity material for complex, multi-step degrader syntheses .

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